molecular formula C17H19NO4 B2704589 8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-39-0

8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No. B2704589
CAS RN: 859109-39-0
M. Wt: 301.342
InChI Key: RQGWUHDQRLWIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a benzodiazepine receptor antagonist, which means that it has the ability to block the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.

Scientific Research Applications

Catalyst in Synthesis

A series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones have been synthesized through a multicomponent reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid in the presence of CeCl3·7H2O under solvent-free conditions. This method is noted for its advantages including easy work-up, high yields, and being environmentally friendly (Wu, Li, & Yan, 2011).

Antifungal and Cytotoxic Properties

Derivatives of [1,3]dioxolo[4,5-g]chromen-8-one have been investigated for their cytotoxic activities against breast cancer cell lines. Novel homoisoflavonoids were synthesized and evaluated, with certain derivatives showing significant cytotoxicity. These compounds also induced apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents (Alipour et al., 2014).

Catalysis and Synthesis Applications

Another study focused on the heterogeneous catalytic synthesis of novel 8H-[1,3]dioxolo[4,5-g]chromenes via a three-component one-pot method using basic alumina in water. This approach underscores the compound's utility in facilitating efficient synthesis processes (Heravi & Daraie, 2014).

Potential Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing [1,3]dioxolo[4,5-g]chromen-8-one frameworks have been synthesized and screened for their antioxidant and antihyperglycemic activities. Some derivatives showed promising DPPH radical scavenging activity and significant decrease in glucose concentration in Streptozotocin–nicotinamide induced adult Wistar rats, indicating potential for therapeutic applications (Kenchappa et al., 2017).

Synthetic Strategies and Biological Activity

A review article discusses synthetic strategies for chromones annulated with oxygen-containing heterocycles, including 6H-[1,3]dioxolo[4,5-h]chromen-6-one. The review highlights the biological activities of these compounds, shedding light on their potential medicinal and pharmacological applications (Shokol, Gorbulenko, & Khilya, 2019).

properties

IUPAC Name

8-[(2-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-4-2-3-5-18(11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWUHDQRLWIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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